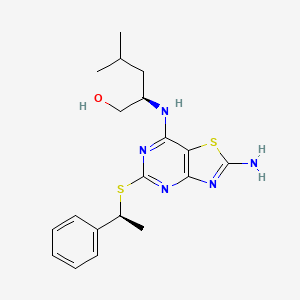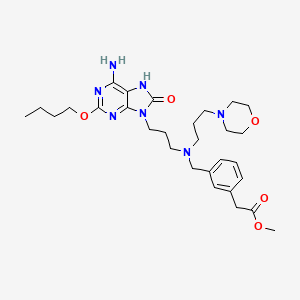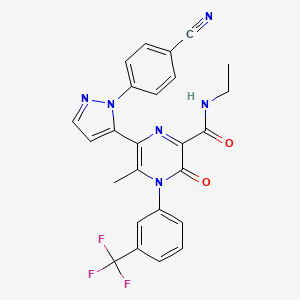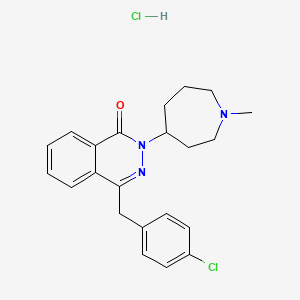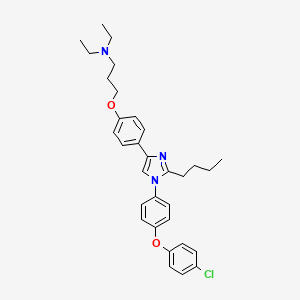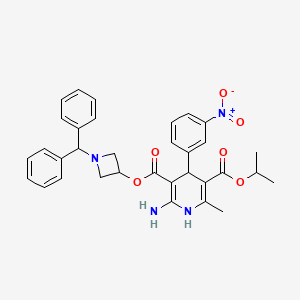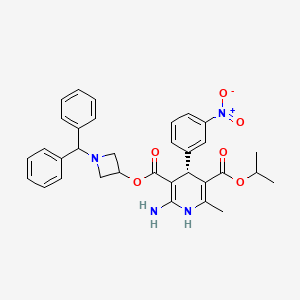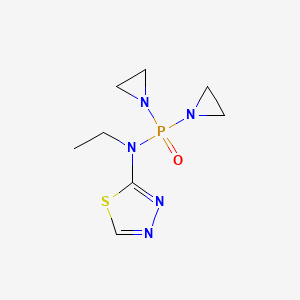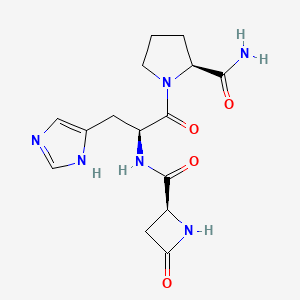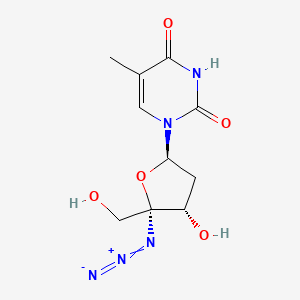
4'-Azidothymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Azidothymidine is a compound with potent and selective activity against the human immunodeficiency virus.
Aplicaciones Científicas De Investigación
Mechanisms of Toxicity and Tolerance in Bacteria
Cooper and Lovett (2011) explored the toxicity mechanisms of Azidothymidine (AZT) in Escherichia coli, identifying the drug's ability to produce single-strand DNA gaps and double-strand breaks. This study provides insights into the genotoxic potential of AZT, especially to mitochondria (Cooper & Lovett, 2011).
Genotoxicity in Mammalian Cells
A study by Zeller et al. (2013) focused on the genotoxicity of AZT in mammalian cells. They found that short-term exposure to low concentrations of AZT did not induce significant micronucleation, suggesting limited genotoxicity under these conditions (Zeller et al., 2013).
Potential Activation of HIV-1 Promoter
Kurata (1994) investigated the effect of AZT on cell lines transformed by an HIV-1 promoter-chloramphenicol acetyltransferase plasmid. The results indicated that AZT might have the potential to activate the HIV-1 promoter (Kurata, 1994).
Impact on Virus Production in T Lymphocytes
Smith, Brian, and Pagano (1987) evaluated the effect of AZT on the replication of the human immunodeficiency virus in susceptible cells. They observed that AZT delayed virus production, but the treated cells eventually produced as much virus as the non-treated ones (Smith, Brian, & Pagano, 1987).
Electrochemical Analysis of AZT
Trnková, Kizek, and Vacek (2004) conducted a study on the electrochemical signal of AZT, providing insights into its detection and interaction with DNA. They discovered that the signal of AZT is not substantially affected by the presence of DNA, indicating that electrons are transferred through the adsorption layer of nucleic acids (Trnková, Kizek, & Vacek, 2004).
Impact on DNA Polymerase-Gamma
Lewis, Simpson, and Meyer (1994) found that AZT triphosphate, a derivative of AZT, inhibits DNA polymerase-gamma in vitro. This finding suggests a role of AZT in the pathogenesis of AZT-induced myopathy, especially in mitochondrial DNA replication (Lewis, Simpson, & Meyer, 1994).
Propiedades
Número CAS |
130108-72-4 |
|---|---|
Fórmula molecular |
C10H13N5O5 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O5/c1-5-3-15(9(19)12-8(5)18)7-2-6(17)10(4-16,20-7)13-14-11/h3,6-7,16-17H,2,4H2,1H3,(H,12,18,19)/t6-,7+,10+/m0/s1 |
Clave InChI |
ZNPKSOLUIAAPQI-NYNCVSEMSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)N=[N+]=[N-])O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)N=[N+]=[N-])O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)N=[N+]=[N-])O |
Apariencia |
Solid powder |
| 130108-72-4 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4'-azidothymidine ADRT |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




